Methyl D-Glucuronate

Antitubercular Antimicrobial Drug Discovery

Free D-glucuronic acid undergoes uncontrolled lactonization, disrupting glycosylation yields and stereochemical outcomes. Methyl D-Glucuronate (CAS 52613-19-1) provides a stable methyl ester that prevents lactonization while enabling predictable synthetic manipulation. • Direct precursor to methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate-standard glycosyl donor for β-selective glucuronidation with MS4A-enhanced stereocontrol • ~15% relative activity toward glucuronoyl esterases vs. benzyl esters-ideal internal standard for biomass LCC analysis by HPLC/GC • Dual-enzyme (esterase/β-glucuronidase) cleavable for tumor-selective prodrug activation. Supplied with comprehensive CoA.

Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
CAS No. 52613-19-1
Cat. No. B587274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl D-Glucuronate
CAS52613-19-1
SynonymsD-Glucuronic Acid Methyl Ester;  D-Glucuronic Acid Methyl Ester; 
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2?,3-,4+,5-,6?/m0/s1
InChIKeyDICCNWCUKCYGNF-CQGHMCOMSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl D-Glucuronate (CAS 52613-19-1): A Protected Uronic Acid Building Block for Synthetic and Enzymatic Applications


Methyl D-Glucuronate (CAS 52613-19-1), also known as D-glucuronic acid methyl ester, is a derivative of D-glucuronic acid with molecular formula C₇H₁₂O₇ and a molecular weight of 208.17 g/mol [1]. This compound features a methyl ester protecting group at the C-6 carboxyl position, which distinguishes it from the free acid and lactone forms of glucuronic acid and dictates its unique reactivity profile in glycosylation, enzymatic hydrolysis, and prodrug design applications . Commercially available in purity grades of ≥90% (HPLC) to ≥95%, it serves as a versatile intermediate in carbohydrate chemistry and pharmaceutical research .

Methyl D-Glucuronate (CAS 52613-19-1): Why Generic Substitution with Free Acid or Lactone Analogs Fails in Key Applications


Generic substitution of Methyl D-Glucuronate with D-glucuronic acid, glucuronolactone, or other uronic acid esters is not functionally equivalent due to fundamental differences in stability, reactivity, and enzymatic recognition. Unlike D-glucuronic acid, which readily undergoes intramolecular lactonization under acidic conditions, the methyl ester remains stable as an open-chain ester, enabling controlled glycosylation and esterase-mediated activation in prodrug applications [1]. Furthermore, studies on glucuronoyl esterase substrate specificity demonstrate that the methyl ester exhibits distinct hydrolysis rates compared to benzyl, allyl, and other alkyl esters, with activity varying by up to 5.3-fold depending on the aglycone [2]. These differences render Methyl D-Glucuronate uniquely suited for applications requiring selective enzymatic cleavage or predictable synthetic manipulation, as detailed in the quantitative evidence below.

Methyl D-Glucuronate (CAS 52613-19-1): Quantitative Evidence Guide for Scientific Selection


Antitubercular Activity of Methyl D-Glucuronate Derivatives Comparable to Isoniazid

Methyl D-glucuronate and its simplest derivatives have been shown to exhibit high antitubercular activity comparable to that of isoniazid, a first-line antitubercular drug [1]. While the study evaluates multiple derivatives rather than the parent methyl ester alone, the activity of these glucuronic acid-derived compounds establishes the scaffold as a viable starting point for antimycobacterial drug development.

Antitubercular Antimicrobial Drug Discovery

Reduced Protein Glycation Potential Compared to Free D-Glucuronic Acid

In an in vitro comparison of nonenzymic glycation of albumin, methyl glucuronate formed little fluorescent Maillard reaction product with albumin, whereas free D-glucuronic acid formed 10 times more fluorescent product than glucose and 4 times more than fructose after 25 days of incubation [1]. This differential behavior is attributed to the C-6 carboxylate of glucuronic acid facilitating post-covalent binding reactions, a pathway blocked by methyl ester protection.

Protein Glycation Metabolite Safety Drug Conjugation

Differential Substrate Specificity in Glucuronoyl Esterase Hydrolysis

Glucuronoyl esterases (GEs) from Wolfiporia cocos exhibit distinct substrate preferences among glucuronic acid esters. Benzyl-D-glucuronate serves as the best substrate, with methyl glucuronic acid showing only approximately 15% relative activity compared to the benzyl ester, while allyl-D-glucuronate demonstrates high activity at approximately 80% relative to benzyl [1]. This quantitative hierarchy establishes methyl esters as low-activity substrates for this enzyme class, a property exploitable in assay design and resistance studies.

Enzymology Lignocellulosic Biomass Biocatalysis

High β-Selectivity in Glucuronidation Using Tetra-O-Acetyl Derivative

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, derived directly from Methyl D-Glucuronate via acetylation, serves as a glycosyl donor for facile β-D-glucuronidation of alcohols. The addition of molecular sieves (MS4A) increases the β:α ratio of D-glucuronides when cholestanol, (+)-borneol, and 2-adamantanol are used as acceptor substrates [1]. This stereochemical control is critical for synthesizing biologically relevant β-glucuronide metabolites.

Glycosylation Carbohydrate Chemistry Drug Metabolism

Potent Carbonic Anhydrase IX Inhibition by Methyl-D-Glucuronate-Derived Triazoles

Glycoconjugate benzene sulfonamides incorporating methyl-D-glucuronate via triazole linkages demonstrate potent inhibition of human carbonic anhydrase IX (hCA IX), a tumor-associated isozyme. The methyl-D-glucuronate triazoles 6 and 14 exhibited Kᵢ values of 9.9 nM and 8.4 nM, respectively, against hCA IX [1]. This represents nanomolar potency and isozyme selectivity, as other glycoconjugates in the same series showed preferential inhibition of hCA II.

Carbonic Anhydrase Tumor-Associated Enzyme Click Chemistry

Methyl D-Glucuronate (CAS 52613-19-1): Validated Application Scenarios for Research and Industrial Procurement


Synthesis of Stereocontrolled β-D-Glucuronide Drug Metabolites

Methyl D-Glucuronate serves as the essential precursor for preparing methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, a glycosyl donor that enables facile and β-selective glucuronidation of alcohols including (-)-menthol, cholestanol, and borneols [1]. The addition of molecular sieves (MS4A) increases the β:α product ratio, providing stereochemical control essential for synthesizing authentic β-glucuronide metabolites for drug metabolism and pharmacokinetic (DMPK) studies. This application directly leverages the acetylated derivative's ability to achieve β-selectivity, a key requirement since mammalian UDP-glucuronosyltransferases (UGTs) produce β-glucuronides exclusively.

Enzyme-Resistant Glucuronic Acid Standard for Lignocellulosic Biomass Analysis

Methyl D-Glucuronate exhibits only approximately 15% relative activity toward glucuronoyl esterases (GEs) compared to benzyl glucuronic acid esters [1]. This reduced enzymatic susceptibility makes it an ideal internal standard or reference compound in assays quantifying GE activity on lignin-carbohydrate complexes (LCCs) in plant biomass. Its stability against GE-mediated hydrolysis ensures accurate calibration curves and method validation in high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses of uronic acid components in biomass hydrolyzates .

Prodrug Design Requiring Esterase/Glucuronidase-Mediated Activation

The methyl ester moiety of Methyl D-Glucuronate is susceptible to cleavage by carboxylate esterases and, following appropriate conjugation, β-D-glucuronidase, enabling its use in targeted prodrug strategies [1]. This dual-enzyme activation mechanism has been exploited in the design of methyl glucuronate prodrugs of anticancer agents such as phosphorodiamidic mustard, where the glucuronate moiety serves both as a solubilizing group and as a trigger for tumor-selective drug release in tissues with elevated β-glucuronidase activity.

Synthesis of Tumor-Associated Carbonic Anhydrase IX Inhibitors

Methyl D-Glucuronate is incorporated via click chemistry into glycosyltriazole benzene sulfonamide conjugates that demonstrate potent and selective inhibition of human carbonic anhydrase IX (hCA IX), with Kᵢ values as low as 8.4 nM [1]. This application is particularly relevant for anticancer drug discovery programs targeting the hypoxic tumor microenvironment, where hCA IX is overexpressed. The methyl-D-glucuronate moiety contributes to both potency and isozyme selectivity, distinguishing these compounds from hCA II-selective glycoconjugates bearing different sugar tails.

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